molecular formula C12H5Cl5 B043171 2,3,3',4,5'-Pentachlorobiphenyl CAS No. 70362-41-3

2,3,3',4,5'-Pentachlorobiphenyl

Cat. No. B043171
CAS RN: 70362-41-3
M. Wt: 326.4 g/mol
InChI Key: MPCDNZSLJWJDNW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of PCBs, including 2,3,3',4,5'-Pentachlorobiphenyl, typically involves direct chlorination of biphenyls under controlled conditions. However, specific methodologies focusing on the synthesis of PCB118 are not detailed in the provided literature. Instead, studies focus on the metabolic transformation and environmental fate of PCB118, such as the work by Goto et al. (2018), which describes the metabolic enhancement of PCB118 by cytochrome P450 monooxygenase isolated from soil bacterium in the presence of perfluorocarboxylic acids (Goto et al., 2018).

Molecular Structure Analysis

The molecular structure of PCBs, including 2,3,3',4,5'-Pentachlorobiphenyl, is characterized by two phenyl rings connected by a single bond, with chlorine atoms substituted at specified positions. The detailed structural analysis often involves computational studies and spectroscopic techniques, which help elucidate the conformational dynamics and electronic properties of these molecules. While the studies provided do not directly analyze the structure of PCB118, they offer insights into similar compounds and the analytical techniques used for structure elucidation.

Chemical Reactions and Properties

PCB118 undergoes various chemical reactions, including metabolic transformation in biological systems and environmental degradation processes. For instance, Goto et al. (2018) demonstrated how PCB118 is metabolized into hydroxylated pentachlorobiphenyls in the presence of PFCAs, highlighting the influence of environmental contaminants on the metabolic fate of PCBs (Goto et al., 2018).

Physical Properties Analysis

The physical properties of PCB118, such as melting point, boiling point, and solubility, are crucial for understanding its environmental behavior and distribution. These properties are influenced by the degree of chlorination and the specific positions of the chlorine atoms on the biphenyl rings. The literature search did not return specific studies on the physical properties of PCB118, but these properties are typically determined using standard laboratory techniques and contribute to risk assessments and environmental monitoring programs.

Chemical Properties Analysis

The chemical properties of 2,3,3',4,5'-Pentachlorobiphenyl, including reactivity, stability, and degradation pathways, are vital for assessing its environmental impact and toxicity. PCB118's chemical behavior, particularly its resistance to biodegradation and potential for bioaccumulation, underscores the challenges associated with remediating PCB-contaminated environments. Studies like those by Goto et al. (2018) provide insights into the mechanisms underlying PCB118's metabolism and its interactions with other environmental pollutants (Goto et al., 2018).

Scientific Research Applications

  • Structural Study of Biphenyls : It is useful in studying the structures of biphenyls with specific chlorine atom arrangements, providing insights into the properties of these compounds (Bergman & Wachtmeister, 1977).

  • Hazard and Risk Assessment : 2,2,4,4',5,5'-Hexachlorobiphenyl, a related compound, aids in the hazard and risk assessment of PCB mixtures, particularly in the context of fetal development and immunotoxicity in mice (Zhao et al., 1997).

  • Reactivity Studies : It can be used in scientific research to determine the reactivity of tetra- and pentachlorobiphenyls in reactions with alkali, which is important in understanding their behavior in various conditions (Gorbunova et al., 2020).

  • Neurotoxicity Research : Neonatal exposure to similar polychlorinated biphenyls (PCBs) can induce persistent aberrations in spontaneous behavior and affect learning and memory functions in adult mice. This has implications for understanding the neurotoxic effects of PCBs (Eriksson & Fredriksson, 1996; 1998).

  • Respiratory Tract Damage Study : Chlorobiphenyls with specific chlorine positions have an affinity for the lung parenchyma, indicating potential roles in respiratory tract damage (Brandt et al., 1981).

  • Environmental Research : The solubility of 2,2,4,5,5′-pentachlorobiphenyl in supercritical carbon dioxide, modified by n-butane and methanol, is significant for environmental research, particularly in the context of pollution and remediation efforts (Anitescu & Tavlarides, 1999).

  • Mitotic Abnormalities and Synergistic Activities : It induces abnormal chromosomal arrangements in mitosis and shows synergistic activity with triphenyltin, which is relevant in genetic and toxicological studies (Jensen et al., 2000).

  • Photodechlorination Pathways : Research into the photodechlorination pathways of similar PCB congeners, including 3,3′,4,5,5′-pentachlorobiphenyl, has been conducted, with a focus on the steric effect controlling the dechlorination pattern. This is important for understanding environmental degradation processes of PCBs (Yao et al., 1997).

Safety And Hazards

2,3,3’,4,5’-Pentachlorobiphenyl is a type of PCB, which are known to bioaccumulate and cause harmful health effects . It’s important to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Future Directions

The future directions for research on 2,3,3’,4,5’-Pentachlorobiphenyl could involve further exploration of its effects on the endocrine and nervous systems , its impact on thyroid function , and its potential as a biomarker of PCB exposure .

properties

IUPAC Name

1,2,3-trichloro-4-(3,5-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl5/c13-7-3-6(4-8(14)5-7)9-1-2-10(15)12(17)11(9)16/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPCDNZSLJWJDNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C2=CC(=CC(=C2)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1074206
Record name 2,3,3',4,5'-Pentachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,3',4,5'-Pentachlorobiphenyl

CAS RN

70362-41-3
Record name PCB 108
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70362-41-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,3',4,5'-Pentachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070362413
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,3',4,5'-Pentachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,3',4,5'-PENTACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HGU9K3BW0U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
444
Citations
IATM Meerts, S Hoving, JHJ Van Den Berg… - Toxicological …, 2004 - academic.oup.com
Previous studies have revealed that one of the major metabolites of PCBs detected in human blood, 4-OH-2,3,3′,4′,5-pentaCB (4-OH-CB107), accumulated in fetal liver, brain, and …
Number of citations: 70 academic.oup.com
IATM Meerts, H Lilienthal, S Hoving… - Toxicological …, 2004 - academic.oup.com
In the present study the developmental neurotoxic effects of the PCB metabolite 4-OH-2,3,3′,4′,5-pentachlorobiphenyl (4-OH-CB107) were compared with effects caused by a mixture …
Number of citations: 106 academic.oup.com
M Öberg, A Sjödin, H Casabona… - Toxicological …, 2002 - academic.oup.com
This study was done to generate kinetic data on individual congeners of chlorinated biphenyls in the low dose range, which could be of value in the risk assessment procedure. Male …
Number of citations: 65 academic.oup.com
M Ochiai, M Iida, T Agusa, K Takaguchi… - Toxicological …, 2018 - academic.oup.com
Polychlorinated biphenyls (PCBs) and their hydroxylated metabolites (OH-PCBs) have been detected in tissues of both wild animals and humans. Several previous studies have …
Number of citations: 10 academic.oup.com
S Mise, Y Haga, T Itoh, A Kato, I Fukuda… - Toxicological …, 2016 - academic.oup.com
Polychlorinated biphenyls (PCBs) accumulate in mammals via the food chain because of their characteristics such as slow degradation and high hydrophobicity. One of the 209 PCB …
Number of citations: 16 academic.oup.com
F Soeda, T Kaitsuka, T Shirasaki… - Journal of health …, 2005 - jstage.jst.go.jp
Hydroxylated polychlorinated biphenyl (OHPCB) is a major metabolite of PCB, which is an endocrine disruptor. In this study, we investigated the neurobehavioral effects of prenatal …
Number of citations: 4 www.jstage.jst.go.jp
E Goto, Y Haga, M Kubo, T Itoh, C Kasai, O Shoji… - Chemosphere, 2018 - Elsevier
2,3′,4,4′,5-Pentachlorobiphenyl (CB118) is one of the most abundant polychlorinated biphenyl (PCB) congeners in the environment, and perfluoroalkyl acids, including …
Number of citations: 9 www.sciencedirect.com
HP Glauert, JC Tharappel, S Banerjee… - Toxicology and applied …, 2008 - Elsevier
Polychlorinated biphenyls (PCBs) are persistent and ubiquitous environmental chemicals that bioaccumulate and have hepatic tumor promoting activity in rodents. The present study …
Number of citations: 31 www.sciencedirect.com
RW Moore, TA Rudy, A Bergman, HM Theobald… - Toxicologist, 1996 - hero.epa.gov
One of several mechanisms by which polychlorinated biphenyl (PCB) mixtures may act in Ah receptor-independent fashion is via conversion to hydroxylated metabolites that bind to …
Number of citations: 3 hero.epa.gov
MY Wang, LF Zhang, D Wu, YQ Cai, DM Huang… - Science of the Total …, 2022 - Elsevier
Animals exposure to polychlorinated biphenyls (PCBs) may result in retention of hydroxylated PCBs (OH-PCBs). OH-PCBs can be accumulated in animals, including humans, through …
Number of citations: 5 www.sciencedirect.com

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